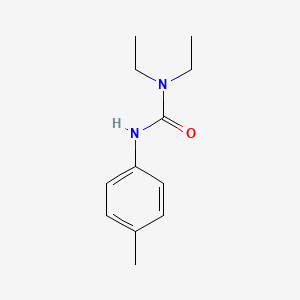

1,1-Diethyl-3-(p-tolyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

93138-75-1 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1-diethyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15) |

InChI Key |

OPBIREAJBRDHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diethyl N P Tolyl Urea

Hypervalent Iodine(III)-Mediated Approaches for Unsymmetrical Urea (B33335) Synthesis

Hypervalent iodine reagents have gained prominence as mild and environmentally benign alternatives for a variety of oxidative transformations. mdpi.comacs.org Their application in the synthesis of unsymmetrical ureas represents a significant advancement, offering a metal-free approach under gentle reaction conditions. mdpi.com

Coupling Reactions of Amides and Amines

A notable strategy involves the coupling of amides and amines mediated by hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). mdpi.com This method circumvents the need for transition metal catalysts and harsh reaction conditions. mdpi.com The reaction proceeds through the in-situ formation of an isocyanate intermediate from a primary amide, which then reacts with a primary or secondary amine to yield the unsymmetrical urea. mdpi.comnih.gov This approach is particularly valuable for its broad substrate scope and tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules. mdpi.com

Optimization of Reaction Parameters: Solvent Effects, Temperature Regimes, and Base Selection

The efficiency of the hypervalent iodine(III)-mediated synthesis of unsymmetrical ureas is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the base employed. nih.gov For instance, in the synthesis of 1,1-diethyl-3-(p-tolyl)urea, a study utilized 1,2-dichloroethane (B1671644) (1,2-DCE) as the solvent, with the reaction proceeding at 80°C for 18 hours. nih.gov The selection of an appropriate inorganic base, such as potassium phosphate (B84403) (K₃PO₄), is crucial as organic bases can potentially react with the isocyanate intermediate, leading to unwanted side products. nih.gov

Table 1: Optimized Conditions for a Hypervalent Iodine(III)-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Amide | p-Toluamide |

| Amine | Diethylamine (B46881) |

| Reagent | PhI(OAc)₂ |

| Base | K₃PO₄ |

| Solvent | 1,2-Dichloroethane (1,2-DCE) |

| Temperature | 80 °C |

| Time | 18 h |

Data sourced from a study on the synthesis of unsymmetrical urea derivatives. nih.gov

Oxidative Desulfurization Strategies from Isothiocyanates and Amines

Another effective route to unsymmetrical ureas involves the oxidative desulfurization of thioureas, which are readily prepared from the reaction of isothiocyanates with amines. This approach provides a phosgene-free pathway to the desired urea products. rsc.orgresearchgate.net One method utilizes hydrogen peroxide (H₂O₂) as a mild and environmentally friendly oxidant. rsc.orgresearchgate.net The reaction proceeds through the formation of a thioamido guanidino moiety, which subsequently undergoes oxidative desulfurization to yield the final urea. rsc.orgresearchgate.net

More recently, a green and efficient visible-light-promoted oxidative desulfurization protocol has been developed. rsc.orgnih.gov This method employs eosin (B541160) Y as a photoredox catalyst and molecular oxygen as the oxidant, proceeding under mild conditions with a broad substrate scope. nih.gov The reaction is believed to involve the in-situ generation of thioureas followed by photocatalytic oxidative desulfurization. rsc.org

Palladium-Catalyzed Reductive Carbonylation of Nitroaromatics

Palladium-catalyzed reductive carbonylation of nitroaromatics offers a direct and atom-economical route to unsymmetrical ureas. rsc.orgrsc.org In this process, a nitroaromatic compound, such as 4-nitrotoluene, reacts with an amine, like diethylamine, and a carbon monoxide source in the presence of a palladium catalyst. rsc.org A study demonstrated the successful synthesis of this compound in 79% yield using a heterogeneous Pd/C catalyst with molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source and sodium iodide as an additive. rsc.orgrsc.org

The proposed mechanism involves the in-situ reduction of the nitro group and carbonylation to form an isocyanate intermediate, which is then trapped by the amine to produce the urea. rsc.org A significant advantage of this method is the ability to recycle and reuse the heterogeneous catalyst without a significant loss of activity. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Reductive Carbonylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | CO Source | Additive | Yield |

|---|---|---|---|---|---|

| 4-Nitrotoluene | Diethylamine | Pd/C | Mo(CO)₆ | NaI | 79% |

Data from a study on the Pd/C-catalyzed reductive carbonylation of nitroarenes. rsc.orgrsc.org

Green Chemistry-Oriented and Metal-Free Synthetic Pathways

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are environmentally benign and avoid the use of heavy metals. thieme-connect.comthieme-connect.com An "on-water" reaction protocol has been described for the synthesis of unsymmetrical ureas from isocyanates and amines. acs.orgorganic-chemistry.org This method eliminates the need for volatile organic solvents, with the reaction proceeding rapidly and chemoselectively in water at room temperature. organic-chemistry.org The product often precipitates from the reaction mixture, simplifying purification and allowing for the recycling of the water. acs.orgorganic-chemistry.org

Another green approach focuses on the synthesis of unsymmetrical ureas from carbamates. This method is cost-effective, avoids hazardous reagents like phosgene (B1210022) and isocyanates, and demonstrates broad substrate scope with good to excellent yields. thieme-connect.comthieme-connect.com The reaction is believed to proceed through the formation of an isocyanate intermediate from the carbamate (B1207046) at elevated temperatures, which is then trapped by an amine. thieme-connect.com

Multicomponent Reaction Approaches to Urea Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Urea-based MCRs have gained significant attention for their efficiency and versatility in creating diverse molecular architectures. rsc.org

One of the most well-known urea-based MCRs is the Biginelli reaction, which is an acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. organic-chemistry.org While not directly yielding this compound, the principles of MCRs are being increasingly applied to the synthesis of various urea-containing scaffolds. rsc.orgnih.gov These one-pot reactions offer high atom economy and procedural simplicity, making them attractive for the rapid generation of libraries of urea derivatives for various applications. nih.gov

Strategic Design of Efficient and High-Yield Protocols

The strategic design of efficient and high-yield protocols for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea and related unsymmetrical ureas focuses on several key aspects: the choice of starting materials, the selection of the coupling method, and the optimization of reaction conditions to maximize yield and purity while minimizing reaction time and the use of hazardous substances.

A primary strategic consideration is the choice between a one-pot, multi-component reaction and a stepwise approach. The synthesis utilizing p-toluidine (B81030), diethylamine, and an oxidizing agent like PhI(OAc)2 represents a multi-component strategy where the isocyanate intermediate is presumably formed in situ. nih.govmdpi.com This approach can be advantageous by reducing the number of separate reaction and purification steps. However, optimizing the reaction conditions for multiple components to avoid side reactions can be more complex.

Alternatively, the reaction of a pre-formed isocyanate, p-tolyl isocyanate, with diethylamine is a more traditional and often highly efficient two-component approach. mdpi.com The strategic advantage here lies in the high reactivity of the isocyanate group towards the nucleophilic amine, which often leads to clean reactions with high yields under mild conditions. The commercial availability and stability of the starting materials are also crucial factors in this strategic decision.

The development of catalytic systems is another important design element. While the PhI(OAc)2 method is stoichiometric, other methods for urea synthesis employ catalysts to improve efficiency and reduce waste. organic-chemistry.org For instance, palladium-catalyzed carbonylation reactions of aryl halides or azides in the presence of amines represent an advanced strategy, though they can require more specialized equipment and conditions. organic-chemistry.org

Furthermore, the choice of solvent and base is critical. In the PhI(OAc)2 protocol, a non-polar aprotic solvent like 1,2-DCE is used in conjunction with an inorganic base (K3PO4) to facilitate the reaction. nih.govmdpi.com In the isocyanate-amine reaction, a non-polar solvent like toluene (B28343) is often sufficient, and the reaction may proceed without the need for an additional base. mdpi.com

The table below outlines the reactants and conditions for the synthesis of various unsymmetrical urea derivatives, providing insight into the range of conditions that can be applied and optimized for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea.

| Starting Materials | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-toluidine, isopropylamine | PhI(OAc)2, K3PO4 | 1,2-DCE | 80 °C | 18 h | 1-isopropyl-3-(p-tolyl)urea | 62% | nih.gov |

| p-toluidine, cyclopentylamine | PhI(OAc)2, K3PO4 | 1,2-DCE | 80 °C | 18 h | 1-cyclopentyl-3-(p-tolyl)urea | 48% | nih.gov |

| 4-methylphenyl isocyanate, 1-amino adamantane | - | Toluene | 40–45 °C | 1 h | 1-((3s,5s,7s)-adamantan-1-yl)-3-(p-tolyl)urea | 79% | mdpi.com |

| (S)-(-)-N-benzyl-α-methylbenzylamine, 4-methylphenyl isocyanate | - | Toluene | 40–45 °C | 1 h | (S)-1-benzyl-1-(1-phenylethyl)-3-(p-tolyl)urea | 76% | mdpi.com |

Elucidation of Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of N,N-Diethyl-N'-(p-tolyl)urea Formation

The primary route for the synthesis of 1,1-diethyl-3-(p-tolyl)urea involves the reaction between an amine and an isocyanate. Specifically, the nucleophilic addition of diethylamine (B46881) to p-tolyl isocyanate yields the target urea (B33335) compound.

The formation of substituted ureas is fundamentally reliant on the chemistry of isocyanates. google.com Isocyanates are characterized by the functional group -N=C=O and serve as highly reactive electrophilic intermediates. The reaction with an amine is rapid and efficient, making it a cornerstone of polyurea and polyurethane synthesis. google.comnih.gov

In the context of this compound, the key intermediate is p-tolyl isocyanate. chemicalbook.com This intermediate can be used as a direct reactant or generated in situ. For instance, a metal-free synthesis has been reported where p-toluidine (B81030) is oxidized in the presence of iodobenzene (B50100) diacetate (PhI(OAc)₂) to form the p-tolyl isocyanate intermediate, which then reacts with diethylamine to produce this compound. mdpi.comnih.gov This approach avoids the direct handling of potentially hazardous isocyanates. The general mechanism involves the nucleophilic attack of the nitrogen atom from the amine onto the electrophilic carbon atom of the isocyanate group, followed by a proton transfer to form the stable urea linkage.

While the reaction between isocyanates and amines can proceed without a catalyst, the reaction rate and selectivity can be significantly enhanced through catalysis. Various catalysts have been explored for the synthesis of N,N'-disubstituted ureas. Lewis acids like zinc chloride (ZnCl₂) have been shown to effectively catalyze the thermal reaction between amines and urea to form disubstituted ureas under solvent-free conditions. tandfonline.com Similarly, solid base catalysts such as calcium oxide (CaO) have proven effective in the synthesis of N,N'-disubstituted ureas from ethylene (B1197577) carbonate and primary amines. scispace.com

In syntheses that generate the isocyanate intermediate in situ, the choice of reagents and bases is critical. In the PhI(OAc)₂-mediated synthesis of this compound, an inorganic base such as potassium phosphate (B84403) (K₃PO₄) is employed. mdpi.com Organic bases are typically avoided in such systems as they can compete with the desired amine in reacting with the isocyanate intermediate. mdpi.com The catalytic effect often involves the activation of either the isocyanate or the amine, lowering the activation energy of the nucleophilic addition step. For example, Lewis acids can coordinate to the oxygen atom of the isocyanate, increasing its electrophilicity.

| Catalyst | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Iodine | Amines + Urea/Thiourea (B124793) | 90–95°C, Solvent-free | Fast reaction times (5-10 min), excellent yields | tandfonline.com |

| ZnCl₂ | Amines + Urea/Thiourea | 80–85°C, Solvent-free | Avoids toxic phosgene (B1210022), simple workup | tandfonline.com |

| CaO | Ethylene Carbonate + Primary Amines | Mild conditions | Efficient, separable, and recyclable solid catalyst | scispace.com |

| Ruthenium Complex | N,N′-disubstituted ureas + Vicinal Diols | Catalytic amount | Synthesis of cyclic ureas (imidazol-2-ones) | rsc.org |

| PhI(OAc)₂ / K₃PO₄ | p-Toluidine + Diethylamine | 80°C, 1,2-DCE | In situ generation of isocyanate | mdpi.com |

Role of Isocyanate Intermediates in Urea Synthesis

Studies on Urea Bond Dissociation and Reversibility

The urea bond is renowned for its stability, a result of strong resonance effects. rsc.org However, under certain conditions, this bond can be made to dissociate, leading to reversible or "dynamic" covalent chemistry.

The concept of dynamic covalent chemistry has been applied to urea linkages, particularly through the design of "hindered urea bonds" (HUBs). tandfonline.comresearchgate.net These are urea bonds where a bulky substituent is attached to one of the nitrogen atoms. nih.gov This steric hindrance disrupts the coplanarity of the orbitals within the urea bond, which diminishes the resonance stabilization effect. nih.gov Consequently, the weakened bond can reversibly dissociate into its constituent amine and isocyanate under milder conditions than typical urea bonds. nih.govnih.govmdpi.com This dynamic behavior allows for the development of self-healing and reprocessable polymers. tandfonline.comnih.gov

While this compound does not feature the extremely bulky groups (e.g., tert-butyl) often used to create highly dynamic HUBs, the principle of steric influence is still relevant. The presence of two ethyl groups on one nitrogen and a tolyl group on the other influences the bond's stability and potential for dissociation compared to a less substituted urea.

The dynamic nature of a covalent bond is quantified by its thermodynamic stability (equilibrium constant, Keq) and its kinetic lability (dissociation rate, k-1). google.com For HUBs, these parameters are highly dependent on the steric bulk of the substituents. Studies on model systems have demonstrated that increasing the steric hindrance on the amine component leads to a lower equilibrium constant and a faster dissociation rate. nih.govresearchgate.net

For example, the reaction between phenyl isocyanate and the highly hindered N-tert-butyl-2-methylpropan-2-amine has a measured equilibrium constant (Keq) of 88 M⁻¹ at room temperature. nih.gov The dissociation half-life for some HUBs can be on the order of hours at slightly elevated temperatures (e.g., 37°C), demonstrating their dynamic nature. nih.gov

Furthermore, the reversibility of less hindered urea bonds can be induced through catalysis. Research has shown that zinc salts, such as zinc acetate (B1210297) (Zn(OAc)₂), can catalyze the dissociation and exchange reactions of urea bonds at elevated temperatures (e.g., 90°C). rsc.orgrsc.org In one study, the dynamic exchange between 1,3-diethylurea (B146665) and 2-(p-tolyl)ethylamine was observed in the presence of Zn(OAc)₂, leading to the formation of a new urea, 1-ethyl-3-(4-methylphenethyl)urea, confirming the reversible cleavage of the original urea bond. rsc.orgrsc.orgresearchgate.net

| Reactants | Equilibrium Constant (Keq) | Dissociation Rate (k_diss) | Conditions | Reference |

|---|---|---|---|---|

| Phenyl Isocyanate + N-tert-butyl-2-methylpropan-2-amine (2a) | 88 M⁻¹ | Not specified | Room Temperature, DMF | nih.gov |

| Phenyl Isocyanate + N-isopropyl-2-methylpropan-2-amine (2b) | 5.6 x 10³ M⁻¹ | Not specified | Room Temperature, DMF | nih.gov |

| Dynamic exchange involving TBEU moiety | Not specified | 0.21 h⁻¹ (t₁/₂ = 3.3 h) | 37°C | nih.gov |

| 1,3-diethylurea + 2-(p-tolyl)ethylamine | Exchange observed | Not specified | 90°C, Zn(OAc)₂ catalyst | rsc.orgresearchgate.net |

Exploration of Dynamic Covalent Urea Bonds

Quantum Chemical Contributions to Reaction Mechanism Delineation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for delineating the complex reaction mechanisms of urea formation and dissociation. nih.govmdpi.com These computational methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net

For instance, quantum chemical studies have been used to investigate the synthesis of urea on interstellar ice surfaces, modeling the reaction between isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). arxiv.orgquantumgrain.eu These studies identified a radical-radical coupling mechanism as the most favorable pathway. arxiv.orgquantumgrain.eu Computational models have also been employed to screen for novel electrocatalysts for urea synthesis from N₂ and CO₂, calculating kinetic energy barriers for the crucial C-N coupling step. researchgate.net

In the study of dynamic urea bonds, DFT calculations have confirmed experimental findings. For the zinc-catalyzed dissociation of urea, modeling suggests that zinc ions accelerate the reaction by several orders of magnitude through the formation of O-bound zinc complexes, significantly lowering the energy barrier for urea dissociation. rsc.org Computational studies on the acetate-catalyzed cyclotrimerization of aromatic isocyanates, including p-tolyl isocyanate, have helped to verify the proposed mechanistic pathways by calculating the relative free energies of intermediates and transition states. acs.org However, it has also been noted that standard DFT functionals can introduce significant errors in the calculated energies of reactants and products like urea, advising caution and the use of corrections for accurate modeling. d-nb.info

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,1-Diethyl-3-(p-tolyl)urea in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular framework can be assembled.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule, including their chemical environment, proximity to other protons, and their relative numbers. The spectrum of this compound exhibits distinct signals that confirm the presence of the p-tolyl and diethylamino moieties.

The aromatic protons on the p-tolyl group appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. researchgate.netuni.lu A singlet signal corresponds to the single proton on the urea (B33335) nitrogen (N-H). researchgate.netuni.lu The diethyl groups are identified by a quartet, corresponding to the methylene (B1212753) (-CH₂-) protons adjacent to a methyl group, and a triplet for the terminal methyl (-CH₃) protons. researchgate.netuni.lu A sharp singlet also confirms the presence of the methyl group attached to the tolyl ring. researchgate.net

Detailed ¹H NMR spectral data are compiled in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment | Reference |

| 7.31 | d | 8.2 | 2H (Aromatic CH) | uni.lu |

| 7.26 | d | 8.2 | 2H (Aromatic CH) | researchgate.net |

| 7.11 | d | 8.2 | 2H (Aromatic CH) | uni.lu |

| 7.08 | d | 8.2 | 2H (Aromatic CH) | researchgate.net |

| 6.32 | s | - | 1H (NH) | uni.lu |

| 6.26 | br s | - | 1H (NH) | researchgate.net |

| 3.40 | q | 7.2 | 4H (-NCH₂CH₃) | uni.lu |

| 3.39-3.34 | m | - | 4H (-NCH₂CH₃) | researchgate.net |

| 2.33 | s | - | 3H (Ar-CH₃) | uni.lu |

| 2.29 | s | - | 3H (Ar-CH₃) | researchgate.net |

| 1.25 | t | 7.2 | 6H (-NCH₂CH₃) | uni.lu |

| 1.22 | t | 7.2 | 6H (-NCH₂CH₃) | researchgate.net |

| Note: Spectra were recorded in CDCl₃ at 400 MHz uni.lu and 500 MHz researchgate.net. Minor variations in chemical shifts are expected between different instruments. |

Carbon-13 NMR complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and tolyl groups. The chemical shifts are consistent across different studies, confirming the carbon skeleton of the compound. researchgate.netuni.lu

The peak assignments for the ¹³C NMR spectrum are detailed in the table below.

| Chemical Shift (δ) ppm | Carbon Assignment | Reference |

| 154.80 / 154.7 | C=O (Urea) | researchgate.netuni.lu |

| 136.73 / 136.6 | Aromatic C (quaternary) | researchgate.netuni.lu |

| 132.24 / 132.2 | Aromatic C (quaternary) | researchgate.netuni.lu |

| 129.27 / 129.2 | Aromatic CH | researchgate.netuni.lu |

| 120.07 / 120.0 | Aromatic CH | researchgate.netuni.lu |

| 41.56 / 41.5 | -NCH₂CH₃ | researchgate.netuni.lu |

| 20.69 / 20.7 | Ar-CH₃ | researchgate.netuni.lu |

| 13.92 / 13.9 | -NCH₂CH₃ | researchgate.netuni.lu |

| Note: Spectra were recorded in CDCl₃ at 101 MHz uni.lu and 125 MHz researchgate.net. |

Proton Nuclear Magnetic Resonance (1H NMR) Applications

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. researchgate.net For this compound (molecular formula C₁₂H₁₈N₂O), the experimentally determined mass shows excellent correlation with the theoretically calculated value.

In one analysis, the sodium adduct of the molecule ([M+Na]⁺) was observed. researchgate.net The calculated mass for this ion was 229.1311, while the experimentally found mass was 229.1312, confirming the molecular formula with high accuracy. researchgate.net

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₂H₁₈N₂NaO]⁺ | 229.1311 | 229.1312 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification and Bond Dynamic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands are expected for the N-H, C=O, and C-N bonds of the urea core, as well as vibrations from the aromatic ring.

The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. rsc.org The carbonyl (C=O) stretching frequency of the urea group is highly characteristic and is generally observed in the 1630-1695 cm⁻¹ range. rsc.org The position and broadness of these peaks can provide insight into hydrogen bonding within the crystal lattice or in solution. Furthermore, C-N stretching vibrations are expected around 1455 cm⁻¹. rsc.org Studies on related urea compounds show that FTIR can be used to monitor reactions in real-time, such as the dissociation of urea bonds into isocyanate and amine groups at elevated temperatures, which is observed by the appearance of a characteristic isocyanate peak around 2240 cm⁻¹. rsc.org This makes FTIR a valuable technique for studying the bond dynamics of urea-containing compounds.

Complementary Spectroscopic Techniques for Comprehensive Characterization

For an unequivocal structural determination, especially of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the ultimate technique. While a specific crystal structure for this compound was not found in the searched literature, the methodology is frequently applied to this class of compounds. For instance, the crystal structures of closely related urea and thiourea (B124793) derivatives have been determined using single-crystal X-ray diffraction. researchgate.net This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which governs the packing of molecules in the crystal.

Computational Chemistry and Theoretical Investigations of N,n Diethyl N P Tolyl Urea

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. researchgate.netnih.govmaterialsciencejournal.org For N,N-Diethyl-N'-(p-tolyl)urea, a DFT study would typically begin by constructing an initial 3D model of the molecule. This model would then be subjected to geometry optimization calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.net

The outcome of these calculations would be the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the spatial arrangement of the diethylamino, urea (B33335), and p-tolyl groups.

A hypothetical data table for the optimized geometry might look like this:

| Parameter | Value (Å or °) |

| C=O bond length | Calculated Value |

| C-N (urea) bond lengths | Calculated Value |

| N-C (ethyl) bond lengths | Calculated Value |

| C-C (tolyl) bond lengths | Calculated Value |

| C-N-C bond angles | Calculated Value |

| Dihedral angle (urea plane vs. tolyl ring) | Calculated Value |

Furthermore, DFT calculations would yield details about the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations can provide quantitative measures of a molecule's reactivity and stability. rsc.orgrsc.org

By mapping the potential energy surface, researchers can investigate the mechanisms of chemical reactions involving N,N-Diethyl-N'-(p-tolyl)urea. For instance, the energy profile for its synthesis or decomposition could be calculated. rsc.org This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier (activation energy) derived from the transition state energy provides insight into the reaction rate.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability. researchgate.net For N,N-Diethyl-N'-(p-tolyl)urea, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron transfer processes.

A hypothetical FMO data table would include:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Energy Profiles and Transition State Analysis of Reaction Pathways

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT focuses on a static, minimum-energy structure, molecular dynamics (MD) simulations can model the dynamic behavior of N,N-Diethyl-N'-(p-tolyl)urea over time. By simulating the movement of atoms at a given temperature, MD can explore the different conformations the molecule can adopt due to the rotation around single bonds. This is particularly relevant for the flexible diethylamino group and the rotation of the p-tolyl ring.

MD simulations can also be used to study how molecules of N,N-Diethyl-N'-(p-tolyl)urea interact with each other or with solvent molecules. This can provide insights into properties like solubility and the structure of the compound in the solid state or in solution.

Theoretical Prediction of Spectroscopic Parameters for Experimental Correlation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For N,N-Diethyl-N'-(p-tolyl)urea, one could calculate:

Vibrational Frequencies: The theoretical infrared (IR) and Raman spectra can be computed. The calculated frequencies and intensities can be compared to experimental spectra to aid in the assignment of vibrational modes.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure.

Computational Exploration of Structure-Property Relationships

By systematically modifying the structure of N,N-Diethyl-N'-(p-tolyl)urea in silico (e.g., by changing the substituent on the phenyl ring or altering the alkyl groups on the nitrogen), researchers could establish structure-property relationships. This would involve performing the aforementioned computational analyses on a series of related molecules to understand how structural changes affect properties like reactivity, electronic characteristics, and potential biological activity. This approach is valuable in the rational design of new molecules with desired properties. acs.org

Advanced Derivatization and Chemical Transformations

Synthesis of Substituted Analogues of N,N-Diethyl-N'-(p-tolyl)urea

The synthesis of analogues of N,N-diethyl-N'-(p-tolyl)urea can be systematically achieved by modifying either the N,N-diethylamino moiety or the p-tolyl group. Standard synthetic protocols for unsymmetrical ureas provide a robust foundation for creating a diverse library of related compounds.

Alternative methods circumvent the use of isocyanates. For example, catalytic carbonylation of azides in the presence of amines offers a pathway to unsymmetrical ureas. organic-chemistry.org Another approach utilizes hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines under mild, metal-free conditions, a technique suitable for late-stage functionalization. nih.govmdpi.com These methods are advantageous due to their broad substrate scope and compatibility with various functional groups. mdpi.com

Below is a table summarizing potential synthetic strategies for generating analogues.

| Strategy | Reactants | Product Type | Key Features | Reference |

| Isocyanate-Amine Coupling | p-Tolyl isocyanate + Various secondary amines | Modification of the N,N-dialkyl group | Direct, widely applicable method. | mdpi.comnih.gov |

| Isocyanate-Amine Coupling | Substituted phenyl isocyanate + N,N-Diethylamine | Modification of the aromatic ring | Allows introduction of diverse functional groups on the tolyl ring. | mdpi.com |

| Hypervalent Iodine-Mediated Coupling | p-Toluamide + N,N-Diethylamine + PhI(OAc)₂ | N,N-Diethyl-N'-(p-tolyl)urea analogue | Metal-free, mild conditions, good for complex molecules. | nih.govmdpi.com |

| Catalytic Carbonylation | Substituted aryl azide (B81097) + N,N-Diethylamine + CO | Aromatic ring-substituted analogue | Utilizes carbon monoxide as the carbonyl source. | organic-chemistry.org |

Late-Stage Functionalization Strategies Applied to Complex Molecules Bearing the Urea (B33335) Moiety

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules to fine-tune their properties without re-synthesizing them from scratch. nih.gov The urea moiety is a particularly effective functional group for directing LSF reactions, especially C–H activation. nih.gov

For a complex molecule containing the N,N-diethyl-N'-(p-tolyl)urea scaffold, the urea's carbonyl oxygen and N-H group can act as directing groups in metal-catalyzed C–H activation reactions. This typically facilitates the selective functionalization of the C–H bonds at the ortho-position of the p-tolyl ring. nih.gov Cationic palladium(II) complexes, for example, have proven highly reactive for the aromatic C–H activation of arylureas, even at room temperature. nih.gov This allows for the introduction of various groups (e.g., aryl, alkyl, or vinyl) at a specific site, rapidly generating a family of derivatives from a common advanced intermediate.

Photoredox catalysis is another emerging LSF strategy that can be applied to urea-containing compounds. charnwooddiscovery.com These methods use light to initiate radical-based transformations under mild conditions, often showing high functional group tolerance. This would allow for modifications, such as C(sp³)–C(sp³) cross-coupling, to be performed on the ethyl groups or other alkyl chains within a more complex molecule bearing the urea core. charnwooddiscovery.com

| LSF Strategy | Target Site | Reagents/Catalyst | Transformation | Key Advantage | Reference |

| Palladium-Catalyzed C-H Arylation | Ortho-position of the p-tolyl ring | Cationic Pd(II) catalyst, Aryl halide | C-H bond replaced with C-Aryl bond | High regioselectivity, mild conditions. | nih.gov |

| Iridium-Catalyzed C-H Borylation | Meta-position of the p-tolyl ring | Ir catalyst with specialized urea-binding ligand | C-H bond replaced with C-B(pin) bond | Access to meta-functionalized products through noncovalent interactions. | acs.orgacs.org |

| Photoredox Catalysis | Alkyl groups (e.g., ethyl chains) | Photoredox catalyst, light, coupling partner | C(sp³)-C(sp³) cross-coupling | Mild conditions, high functional group tolerance. | charnwooddiscovery.com |

Chemical Reactivity of the Urea Linkage and Aromatic Substituents

The chemical reactivity of 1,1-diethyl-3-(p-tolyl)urea is dictated by its three main components: the N,N-diethyl substituted nitrogen, the urea carbonyl group, and the electron-rich p-tolyl ring.

Aromatic Ring Reactivity: The p-tolyl group is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. libretexts.org This directs incoming electrophiles preferentially to the ortho and para positions relative to the methyl group. Since the para position is already occupied by the urea nitrogen, substitution occurs at the two equivalent ortho positions (C2 and C6). The urea moiety itself, specifically the nitrogen atom attached to the ring, is also a strong activating group and an ortho-, para-director. Therefore, electrophilic attack will be strongly directed to the positions ortho to the urea substituent (and meta to the methyl group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The outcome of these reactions is governed by the combined directing effects of the methyl and urea groups. masterorganicchemistry.com

Urea Linkage Reactivity: The urea linkage (–NH–CO–N<) is generally robust and stable. The lone pair on the nitrogen atoms can delocalize into the carbonyl group, giving the C–N bonds partial double-bond character and rendering the linkage resistant to simple hydrolysis. researchgate.net However, under specific catalytic conditions, the C–N bond of the urea can be cleaved. For example, certain iridium-based catalysts can achieve the selective hydrogenolysis of the urea C–N bond. nih.gov This reaction can be regioselective in unsymmetrical ureas, offering a method for controlled degradation or transformation into formamides and amines. nih.gov

Directing Group Effects: As mentioned previously, the urea moiety is a powerful directing group in C–H activation. The ability of the carbonyl oxygen to coordinate to a metal center brings the catalyst into proximity with the ortho C–H bonds of the p-tolyl ring, enabling their selective functionalization. nih.gov This reactivity is a cornerstone of modern synthetic strategies for derivatizing arylureas.

Integration of N,N-Diethyl-N'-(p-tolyl)urea into Hybrid Molecular Architectures

The N,N-diethyl-N'-(p-tolyl)urea scaffold can be incorporated as a key building block into larger, hybrid molecular architectures to create molecules with novel functions. The urea motif is a privileged structure in medicinal chemistry, known for its ability to form hydrogen bonds and interact with biological targets. mdpi.comnih.gov

One strategy involves synthesizing hybrid molecules where the this compound unit is covalently linked to another pharmacophore or a biologically active molecule. For example, the p-tolyl ring could be functionalized with a linker that allows for conjugation to another drug molecule, potentially leading to synergistic effects or altered pharmacokinetic profiles.

In materials science, the urea group's capacity for strong and directional hydrogen bonding can be exploited in the design of supramolecular polymers and self-healing materials. rsc.org By creating polymers with pendant N,N-diethyl-N'-(p-tolyl)urea groups or by incorporating a di-isocyanate derived from a tolyl-urea precursor into a polymer backbone, materials with specific thermal or mechanical properties can be engineered. The reversible nature of the urea bond under certain catalytic conditions could also be harnessed to develop dynamic covalent materials. rsc.org

For instance, a bifunctional analogue of this compound, possessing a reactive group at another position, could serve as a monomer or cross-linker in polymerization reactions, embedding its specific structural and electronic properties into a larger macromolecular framework.

Applications in Materials Science and Polymer Chemistry

Utilization of Dynamic Covalent Urea (B33335) Bonds in Self-Healing Polymer Systems

Dynamic covalent chemistry, which involves reversible chemical reactions, is a cornerstone of developing self-healing materials. The urea bond, under specific conditions, can exhibit dynamic behavior, breaking and reforming to enable material repair. While research into dynamic urea bonds is a burgeoning field, the principles established for related urea compounds can be extrapolated to understand the potential of 1,1-Diethyl-3-(p-tolyl)urea.

The reversibility of the urea bond is often facilitated by catalysts or external stimuli like heat, allowing for the dissociation of the bond and subsequent re-association upon cooling or removal of the stimulus. This mechanism can mend cracks and damages within a polymer matrix, restoring its structural integrity. The specific substituents on the urea nitrogen atoms, such as the diethyl and p-tolyl groups in this compound, play a crucial role in tuning the bond's dissociation energy and the kinetics of the healing process.

N,N-Diethyl-N'-(p-tolyl)urea as a Structural Building Block in Polymer Synthesis

Beyond its role in dynamic systems, N,N-Diethyl-N'-(p-tolyl)urea can serve as a fundamental building block in the synthesis of various polymers. Its bifunctional nature, with reactive sites that can be incorporated into a polymer chain, allows for the creation of materials with tailored properties. For instance, it can be used as a chain extender or a cross-linking agent in the production of polyurethanes and other related polymers.

The incorporation of the p-tolyl group can enhance the thermal stability and mechanical strength of the resulting polymer due to its aromatic nature. The diethyl groups, on the other hand, can influence the polymer's solubility and processing characteristics. Researchers have explored the synthesis of poly(urea-urethane)s and other copolymers where the specific structure of the urea derivative dictates the final material properties.

Development of Functional Materials Incorporating Urea Scaffolds

The urea scaffold, characterized by the R-NH-CO-NH-R' structure, is a versatile platform for designing functional materials. The hydrogen bonding capabilities of the urea group are particularly significant, enabling the formation of well-ordered supramolecular structures. These non-covalent interactions can be harnessed to create materials with unique optical, electronic, or recognition properties.

Exploration in Specialty Chemical and Material Production

The synthesis and application of this compound are also being explored in the broader context of specialty chemical production. Its derivatives can be utilized as intermediates in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and pigments. The reactivity of the urea functional group allows for a wide range of chemical transformations, making it a versatile precursor for various target compounds.

In material production, its role as a stabilizer or modifier in polymer formulations is an area of active investigation. The addition of small amounts of this urea derivative can alter the properties of bulk polymers, improving their performance characteristics for specific applications.

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Methods for N,N-Diethyl-N'-(p-tolyl)urea and Its Derivatives

The synthesis of unsymmetrical ureas, such as N,N-Diethyl-N'-(p-tolyl)urea, is a cornerstone of medicinal and materials chemistry. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates. Future research is poised to move towards more sustainable and innovative synthetic routes.

Current and Future Synthetic Approaches:

Catalyst-Free and Green Methods: Recent advancements have focused on developing catalyst-free and environmentally benign methods for urea (B33335) synthesis. For instance, L-Proline has been utilized as a green catalyst for the synthesis of various N-substituted and unsymmetrical N,N'-disubstituted ureas under mild conditions. researchgate.net Such methodologies could be adapted for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea, reducing reliance on harsh chemicals.

Deep Eutectic Solvents (DESs): The use of low melting mixtures, such as L-(+)-tartaric acid and N,N'-dimethylurea, has emerged as a green approach, where the mixture can act as a solvent, catalyst, and even a reagent. researchgate.net Exploring the applicability of various DESs for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea could offer a sustainable and efficient alternative to conventional methods.

Oxidative Amination: One innovative approach involves the synthesis of unsymmetrical urea derivatives through the oxidative amination of N-aryl ureas and secondary amines using reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)2). mdpi.com This method allows for late-stage functionalization and could be explored for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea and its derivatives.

| Synthetic Method | Key Features | Potential for N,N-Diethyl-N'-(p-tolyl)urea |

| L-Proline Catalysis | Mild conditions, green catalyst | High potential for a more sustainable synthesis. researchgate.net |

| Deep Eutectic Solvents | Solvent, catalyst, and reagent in one; biodegradable | Could provide a highly efficient and green synthetic route. researchgate.net |

| Oxidative Amination | Late-stage functionalization | Allows for the creation of a library of derivatives. mdpi.com |

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced in-situ spectroscopic techniques allow for the real-time observation of reaction intermediates and transition states, providing invaluable mechanistic insights.

Applicable In-Situ Techniques:

NMR Spectroscopy: Detailed NMR studies, including 1H, 13C, and 15N NMR, have been instrumental in elucidating the complex reaction network of urea-formaldehyde resin synthesis. osf.io Similar multi-nuclear NMR techniques could be employed to study the formation of N,N-Diethyl-N'-(p-tolyl)urea, identifying key intermediates and byproducts.

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy are powerful tools for characterizing surface species and reaction intermediates in catalytic processes. rsc.orgaspbs.com These techniques could be used to monitor the vibrational modes of reactants, intermediates, and products during the synthesis of N,N-Diethyl-N'-(p-tolyl)urea, offering a deeper understanding of the reaction pathway.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, in-situ XAS can provide information on the oxidation state and coordination environment of the catalytic center, helping to identify the active species. rsc.org

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions.

Potential Applications in N,N-Diethyl-N'-(p-tolyl)urea Research:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of N,N-Diethyl-N'-(p-tolyl)urea, minimizing the need for extensive trial-and-error experimentation. cas.cn

De Novo Design: Generative models can design novel derivatives of N,N-Diethyl-N'-(p-tolyl)urea with desired properties. By leveraging data from large chemical spaces, these models can suggest new structures that are likely to exhibit specific biological activities or material properties. nih.govresearchgate.net

High-Throughput Screening: AI-powered platforms can enable the automated synthesis and characterization of libraries of N,N-Diethyl-N'-(p-tolyl)urea derivatives, significantly accelerating the discovery of new lead compounds for various applications. cas.cnnih.gov

Exploration of N,N-Diethyl-N'-(p-tolyl)urea in Novel Catalytic Systems

While many urea derivatives are explored for their biological activity, there is growing interest in their application in catalysis. The structural features of N,N-Diethyl-N'-(p-tolyl)urea, including the presence of nitrogen and carbonyl groups, make it a candidate for use as a ligand or organocatalyst.

Future Catalytic Research Avenues:

Ligand Development: The urea moiety can coordinate with metal centers, making N,N-Diethyl-N'-(p-tolyl)urea a potential ligand for transition metal catalysis. Research could focus on synthesizing and evaluating the catalytic activity of its metal complexes in reactions such as cross-coupling, hydrogenation, or C-H activation. rsc.orgacs.orgacs.org

Organocatalysis: Urea derivatives can act as hydrogen bond donors, a key feature in many organocatalytic transformations. Investigating the potential of N,N-Diethyl-N'-(p-tolyl)urea to catalyze reactions like aldol (B89426) or Michael additions could open up new applications.

Hydrogenolysis and Chemical Recycling: Recent studies have shown that urea derivatives can be selectively hydrogenolyzed into formamides and amines using iridium catalysts. nih.govresearchgate.net This suggests a potential role for N,N-Diethyl-N'-(p-tolyl)urea in chemical recycling strategies, particularly if it were to be used in the production of polyureas.

Investigation of Environmental Transformation Pathways and Chemical Degradation Mechanisms

The environmental fate of chemical compounds is of paramount importance. While no specific studies on the environmental degradation of N,N-Diethyl-N'-(p-tolyl)urea exist, research on its isomer, N,N-diethyl-m-toluamide (DEET), provides a valuable starting point for future investigations. nih.gov

Key Areas for Environmental Research:

Biodegradation: Studies on DEET have identified several bacterial and fungal strains capable of its degradation. nih.gov Similar research could be conducted to isolate microorganisms capable of metabolizing N,N-Diethyl-N'-(p-tolyl)urea and to elucidate the metabolic pathways involved.

Photodegradation: The degradation of DEET in aquatic environments is significantly influenced by indirect photolysis. researchgate.net Investigating the photochemical stability of N,N-Diethyl-N'-(p-tolyl)urea and identifying its phototransformation products would be crucial for assessing its environmental persistence.

Transformation Products: The degradation of pharmaceuticals and other organic contaminants can lead to the formation of transformation products that may be more toxic than the parent compound. nih.gov A thorough investigation of the degradation of N,N-Diethyl-N'-(p-tolyl)urea should include the identification and toxicological assessment of its major transformation products.

| Degradation Pathway | Key Processes for Investigation | Relevance of DEET Studies |

| Biodegradation | Isolation of degrading microorganisms, elucidation of metabolic pathways. | Provides a model for potential microbial degradation pathways. nih.gov |

| Photodegradation | Direct and indirect photolysis rates, identification of photoproducts. | Highlights the importance of light-induced degradation in aquatic systems. researchgate.net |

| Abiotic Degradation | Hydrolysis and other abiotic transformation processes. | Important for understanding persistence in various environmental compartments. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,1-Diethyl-3-(p-tolyl)urea, and how can purity be maximized?

- Methodology : Synthesis typically involves reacting diethylamine with p-tolyl isocyanate under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used at 0–5°C to control exothermic reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity .

- Key Parameters : Monitor reaction temperature to avoid side products (e.g., carbamate formation). NMR and HPLC are critical for verifying structural integrity and purity (>98%) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar urea derivatives?

- Analytical Workflow :

- ¹H NMR : Look for characteristic peaks: δ 1.1–1.3 ppm (diethyl –CH₃), δ 2.3 ppm (p-tolyl –CH₃), and δ 6.5–7.2 ppm (aromatic protons).

- IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ confirm the urea moiety.

- MS : Molecular ion [M+H]⁺ at m/z 206.2 (calculated for C₁₂H₁₈N₂O) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL). Adjust pH to 6–8 for aqueous stability; acidic/basic conditions may hydrolyze the urea bond .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How does structural modification of the p-tolyl group influence the compound’s enzyme inhibition efficacy?

- Case Study : Replacing the p-tolyl group with electron-withdrawing substituents (e.g., –NO₂) enhances binding to cytochrome P450 enzymes, as shown in kinetic assays (Km reduction by 40%). Conversely, electron-donating groups (e.g., –OCH₃) reduce inhibition .

- Experimental Design : Use site-directed mutagenesis on target enzymes (e.g., CYP3A4) to identify binding residues. Pair with molecular docking simulations (AutoDock Vina) to predict affinity changes .

Q. What catalytic systems enable efficient large-scale production of this compound while minimizing waste?

- Green Chemistry Approaches :

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min (80°C, 300 W) with 90% yield .

- Flow Reactors : Continuous synthesis using immobilized catalysts (e.g., polystyrene-supported amines) improves scalability and reduces solvent waste .

Q. How does the compound interact with biological membranes, and what are the implications for drug delivery?

- Mechanistic Insights :

- Lipophilicity : LogP ≈ 2.5 (calculated via ChemAxon) suggests moderate membrane permeability.

- In Vitro Models : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .

- Contradictions : Some studies report pH-dependent solubility affecting bioavailability; validate with in vivo pharmacokinetic studies .

Data Contradictions and Resolution Strategies

- Synthesis Yields : reports 85–90% yields for urea formation, while notes 70–75% under similar conditions. Resolution : Optimize stoichiometry (1:1.2 amine:isocyanate ratio) and use moisture-free solvents .

- Enzyme Inhibition : suggests broad-spectrum activity, but notes selectivity for CYP450 isoforms. Resolution : Conduct isoform-specific assays (e.g., CYP2D6 vs. CYP3A4) using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.